molecular formula C52H58N4O10 B13708326 Dbco-peg6-dbco

Dbco-peg6-dbco

Cat. No.: B13708326
M. Wt: 899.0 g/mol
InChI Key: ZUUWARFXSSTKLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dbco-peg6-dbco: is a monodisperse click chemistry linker containing two terminal dibenzocyclooctyne (DBCO) groups with a hydrophilic polyethylene glycol (PEG) spacer arm. This compound is known for its ability to react with azide-bearing compounds or biomolecules to form a stable triazole linkage without the need for a copper catalyst. The PEG spacer arm enhances water solubility and membrane permeability .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dbco-peg6-dbco is synthesized through a series of chemical reactions involving the attachment of DBCO groups to a PEG chain. The process typically involves the following steps:

    Activation of PEG: The PEG chain is activated using a suitable reagent, such as a succinimidyl ester, to introduce reactive groups.

    Attachment of DBCO Groups: The activated PEG is then reacted with DBCO groups under controlled conditions to form the final product.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, such as temperature, pH, and solvent choice, to ensure high yield and purity. The final product is purified using techniques like chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions: Dbco-peg6-dbco primarily undergoes strain-promoted alkyne-azide cycloaddition (SPAAC) reactions. This type of reaction is highly efficient and does not require a copper catalyst, making it suitable for biological applications.

Common Reagents and Conditions:

Major Products: The major product formed from the reaction of this compound with azide-bearing compounds is a stable triazole linkage. This product is highly stable and can be used for various applications in chemistry and biology .

Scientific Research Applications

Dbco-peg6-dbco has a wide range of applications in scientific research, including:

Chemistry:

    Click Chemistry: Used as a linker in click chemistry reactions to attach various functional groups to biomolecules.

Biology:

    Bioconjugation: Utilized for the conjugation of proteins, peptides, and other biomolecules to enhance their stability and functionality.

Medicine:

Industry:

Mechanism of Action

Dbco-peg6-dbco exerts its effects through strain-promoted alkyne-azide cycloaddition (SPAAC) reactions. The DBCO groups react with azide-bearing compounds to form a stable triazole linkage. This reaction is bioorthogonal, meaning it does not interfere with native biological processes, making it ideal for in vivo applications. The PEG spacer arm increases the solubility and biocompatibility of the compound, allowing it to be used in various biological systems .

Comparison with Similar Compounds

Properties

Molecular Formula

C52H58N4O10

Molecular Weight

899.0 g/mol

IUPAC Name

N-[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]-3-[2-[2-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanamide

InChI

InChI=1S/C52H58N4O10/c57-49(53-25-21-51(59)55-39-45-13-3-1-9-41(45)17-19-43-11-5-7-15-47(43)55)23-27-61-29-31-63-33-35-65-37-38-66-36-34-64-32-30-62-28-24-50(58)54-26-22-52(60)56-40-46-14-4-2-10-42(46)18-20-44-12-6-8-16-48(44)56/h1-16H,21-40H2,(H,53,57)(H,54,58)

InChI Key

ZUUWARFXSSTKLT-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCNC(=O)CCOCCOCCOCCOCCOCCOCCC(=O)NCCC(=O)N4CC5=CC=CC=C5C#CC6=CC=CC=C64

Origin of Product

United States

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